An In-Depth Technical Guide to the Chemical Properties of 5-Amino-6-methoxypicolinic Acid and Its Analogs
An In-Depth Technical Guide to the Chemical Properties of 5-Amino-6-methoxypicolinic Acid and Its Analogs
Introduction
Picolinic acid derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of amino and methoxy functional groups to the pyridine ring can modulate their physicochemical properties, influencing their pharmacokinetic and pharmacodynamic profiles. This guide focuses on the chemical properties of 5-Amino-6-methoxypicolinic acid, a specific but lesser-studied isomer. To provide a thorough technical overview, this document presents a comparative analysis of its structural analogs: 3-Amino-6-methoxypicolinic acid and 6-Amino-4-methoxypicolinic acid, as well as the parent compound, 5-Methoxypicolinic acid.
Physicochemical Properties: A Comparative Analysis
The chemical properties of a molecule are fundamental to its behavior in biological and chemical systems. The following table summarizes the available and predicted physicochemical properties of 5-Amino-6-methoxypicolinic acid and its related isomers.
| Property | 5-Amino-6-methoxypicolinic acid (Predicted) | 3-Amino-6-methoxypicolinic acid[1][2][3] | 6-Amino-4-methoxypicolinic acid[4] | 5-Methoxypicolinic acid[5] |
| Molecular Formula | C₇H₈N₂O₃ | C₇H₈N₂O₃ | C₇H₈N₂O₃ | C₇H₇NO₃ |
| Molecular Weight | 168.15 g/mol | 168.15 g/mol | 168.15 g/mol | 153.14 g/mol |
| CAS Number | Not available | 870971-19-0 | 98276-83-6 | 29082-92-6 |
| Appearance | Solid (predicted) | Light yellow to light brown solid[2] | Solid | White to off-white solid[5] |
| Melting Point | Not available | Not available | Not available | 172-174 °C |
| Boiling Point | Not available | Not available | Not available | 312.8 °C at 760 mmHg |
| Solubility | Soluble in polar solvents (predicted) | Not available | Not available | Soluble in water and alcohols[5] |
| pKa | Not available | Not available | Not available | Not available |
| LogP | Not available | Not available | Not available | 0.7 |
General Synthesis and Experimental Protocols
While a specific synthesis protocol for 5-Amino-6-methoxypicolinic acid is not documented, a general approach can be extrapolated from established methods for synthesizing substituted picolinic acids. A plausible synthetic route would involve the functionalization of a pre-existing pyridine ring.
A common strategy for the synthesis of aminopicolinic acids involves a multi-step process starting from a substituted pyridine derivative. This can include nitration, followed by reduction of the nitro group to an amine, and subsequent functional group manipulations.
The characterization of a newly synthesized compound like 5-Amino-6-methoxypicolinic acid would involve a suite of analytical techniques to confirm its structure and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: To determine the number and environment of protons. Expected signals would correspond to the aromatic protons on the pyridine ring, the methoxy group protons, and the amine protons.
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¹³C NMR: To identify the carbon skeleton of the molecule.
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Mass Spectrometry (MS):
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To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass.
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High-Performance Liquid Chromatography (HPLC):
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Infrared (IR) Spectroscopy:
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To identify the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches), the amine (N-H stretches), and the ether (C-O stretch) functionalities.
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Melting Point Determination:
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To determine the melting point range, which is a key physical property and an indicator of purity.
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Logical Relationship of Key Chemical Properties
The chemical properties of an aminopicolinic acid are interconnected and dictate its overall behavior. The following diagram illustrates these relationships.
Potential Biological Significance and Applications
The aminopicolinic acid scaffold is of significant interest in drug discovery. The pyridine ring is a common motif in many approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[9]
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Enzyme Inhibition: The carboxylic acid and amino groups can act as key binding moieties within the active sites of enzymes. For instance, some picolinic acid derivatives have been explored as inhibitors of various enzymes.
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Antimicrobial and Antiviral Activity: The pyridine nucleus is present in numerous compounds with demonstrated antimicrobial and antiviral properties.
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Neurological Activity: Picolinic acid itself is a neuroprotective agent. The introduction of substituents could modulate its activity on neurological targets.
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Chelating Agents: The picolinic acid structure can chelate metal ions, which can be relevant for various biological processes and for the design of metal-binding drugs.
The specific substitution pattern of 5-Amino-6-methoxypicolinic acid, with an electron-donating amino group and a methoxy group, would be expected to influence its electronic properties and, consequently, its biological activity. Further research and experimental validation are necessary to elucidate its specific therapeutic potential.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 3-Amino-6-methoxypicolinic acid | 870971-19-0 [sigmaaldrich.com]
- 3. 3-Amino-6-methoxypicolinic acid | C7H8N2O3 | CID 579938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 98276-83-6 | 6-Amino-4-methoxypicolinic acid - Synblock [synblock.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. feradical.utsa.edu [feradical.utsa.edu]
- 7. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Picolinic Acid | SIELC Technologies [sielc.com]
- 9. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
